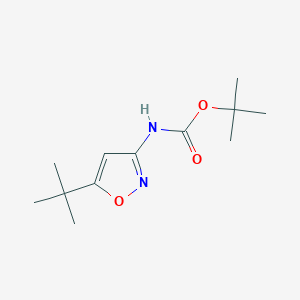
Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate
Übersicht
Beschreibung
Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate: is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . It is a white solid with a melting point of 140-144°C . This compound is known for its stability and is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-tert-butylisoxazol-3-ylcarbamate typically involves the reaction of 5-tert-butylisoxazole-3-carbonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides and amines .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones .
Reduction: Production of alcohols or amines .
Substitution: Generation of alkylated or aminated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound serves as a probe or intermediate in the study of enzyme mechanisms and biomolecular interactions .
Medicine: therapeutic agents due to its structural similarity to certain bioactive molecules.
Industry: It is used in the manufacture of agrochemicals and polymer additives due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which tert-butyl 5-tert-butylisoxazol-3-ylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors , leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-aminobenzoate
Tert-butyl 2-aminobenzoate
Tert-butyl 3-aminobenzoate
Uniqueness: Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is unique due to its specific structural features , such as the presence of the tert-butyl group at the 5-position of the isoxazole ring, which enhances its stability and reactivity compared to similar compounds.
This compound's versatility and stability make it a valuable tool in various scientific and industrial applications. Its unique structure and reactivity profile set it apart from other similar compounds, making it an important subject of study in organic chemistry and related fields.
Would you like more information on any specific aspect of this compound?
Eigenschaften
IUPAC Name |
tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)8-7-9(14-17-8)13-10(15)16-12(4,5)6/h7H,1-6H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVVQOVODQCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















